molecular formula C35H54O9 B149348 Saponaroside CAS No. 24404-48-6

Saponaroside

Cat. No. B149348
CAS RN: 24404-48-6
M. Wt: 618.8 g/mol
InChI Key: DXJCPZYEMVPDFE-HSTYGQCDSA-N
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Description

Saponaroside is a biochemical compound with the molecular formula C35H54O9 and a molecular weight of 618.80 . It is also known as (3β,4α)-3-(β-D-Xylopyranosyloxy)-olean-12-ene-23,28-dioic Acid . It was first isolated from the roots of Saponaria officinalis L .


Synthesis Analysis

Saponaroside was first isolated from the roots of Saponaria officinalis L . The glycoside is β-D-xylopyranoside-3-hypsogenic acid . The molecular weight of saponaroside, considering two free carboxyl groups, is 620, which corresponds to a monoglycoside .


Molecular Structure Analysis

The molecular structure of Saponaroside is complex, with a molecular formula of C35H54O9 . It is a glycoside of hypsogenic acid . The glycoside is β-D-xylopyranoside-3-hypsogenic acid .


Physical And Chemical Properties Analysis

Saponaroside is a biochemical compound with a molecular weight of 618.80 . It is a glycoside of hypsogenic acid .

Scientific Research Applications

Vaccine Adjuvants

Saponaroside, a natural glycoside, has been extensively studied for its potential as a vaccine adjuvant. It has demonstrated the ability to activate the mammalian immune system, making it a prime candidate for use in subunit vaccines and vaccines against intracellular pathogens, as well as therapeutic cancer vaccines. However, challenges such as high toxicity and instability limit its application in this field (Sun, Xie, & Ye, 2009). Additionally, saponins from Quillaja saponaria have been noted for their immune-stimulating properties, enhancing antigen uptake and stimulating cytotoxic T lymphocyte production (Fleck et al., 2019).

Insecticidal and Deterrent Properties

Triterpene saponins from Quillaja saponaria exhibit potent insecticidal activities and act as natural deterrents against pests like the pea aphid Acyrthosiphon pisum. These compounds disrupt the gut epithelium of insects, making them promising candidates for natural insecticides (De Geyter et al., 2012).

Antioxidant Properties

Saponarin, found in young green barley leaves, shows potent antioxidant activity. It effectively inhibits malonaldehyde formation from various lipids, suggesting its potential in preventing diseases caused by oxidative damage, such as cancers and cardiovascular diseases (Kamiyama & Shibamoto, 2012).

Cytoskeleton Modulation

Saponaroside has been used in studies to understand cytoskeleton modulation in cells. Experiments involving the treatment of cells with saponin have provided insights into the cytoskeleton structure, revealing its potential for screening modulators that affect this structure (Fang, Ferrie, & Li, 2005).

Saponin Sensation and Insect Behavior

Research on Drosophila melanogaster has revealed that saponin functions as an antifeedant and insecticide, deterring insects at various life stages. The Gr28b gene cluster plays a significant role in saponin avoidance, suggesting the potential application of saponins in controlling insect pests (Sang, Rimal, & Lee, 2019).

Hepatoprotective Effects

Saponarin from Gypsophila trichotoma has demonstrated hepatoprotective activity against carbon tetrachloride-induced liver damage in rats. This suggests its potential for use in treating liver diseases and related conditions (Simeonova et al., 2014).

properties

IUPAC Name

(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,6a,6b,11,11,14b-hexamethyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H54O9/c1-30(2)13-15-35(29(41)42)16-14-32(4)19(20(35)17-30)7-8-22-31(3)11-10-24(44-27-26(38)25(37)21(36)18-43-27)34(6,28(39)40)23(31)9-12-33(22,32)5/h7,20-27,36-38H,8-18H2,1-6H3,(H,39,40)(H,41,42)/t20-,21+,22+,23+,24-,25-,26+,27-,31+,32+,33+,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJCPZYEMVPDFE-HSTYGQCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C(=O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H54O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saponaroside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
VG Bukharov, SP Shcherbak - Chemistry of Natural Compounds, 1969 - Springer
… tained, which we have called saponaroside is a colorless crystalline compound with mp 220-222 C. Yield 1% (of the weight of the extract). The retention of saponaroside on a basic ion-…
Number of citations: 9 link.springer.com
VG Bukharov, SP Shcherbak - Bulletin of the Academy of Sciences of the …, 1969 - Springer
… Upon studying the chemical composition of roots of S_aponaria officinalis L, we isolated a glycoside of hypsogenic acid called saponaroside (I), in addition to the described glycoside [2]…
Number of citations: 1 link.springer.com
A Vaezi-Kakhki, A Asoodeh - International Journal of Pharmaceutics, 2023 - Elsevier
… officinalis roots contain carbohydrates and triterpene glycosides (20–25 %); saponaroside, saponaroside A, and saponaroside D. The leaves contain alkaloids, ascorbic acid, and …
Number of citations: 5 www.sciencedirect.com
АВ Абрамчук, МЮ Карпухин - money-dom.ru.urgau.ru
… In all parts of the plant there are triterpene saponins (up to 20%), and in the roots and rhizomes-up to 25%(saponaroside, saporubin, saponicic acid). Saponins are water-soluble and …
Number of citations: 8 money-dom.ru.urgau.ru
VG Bukharov, SP Shcherbak - Chemistry of Natural Compounds, 1975 - Springer
… a gypsogenic acid glycoside which we called saponaroside [11l. It was shown that the latter is gypsogenic acid 3-/3-D-xylopyranoside. In the present paper we give the synthesis of this …
Number of citations: 4 link.springer.com
KR Price, IT Johnson, GR Fenwick… - Critical Reviews in …, 1987 - Taylor & Francis

Saponins occur widely in plant species and exhibit a range of biological properties, both beneficial and deleterious. This review, which covers the literature to mid 1986, is …

Number of citations: 060 www.tandfonline.com
T Iwashina - Buletin Kebun Raya, 2020 - scholar.archive.org
Flavonoids is one of the secondary metabolites and consists of two phenyl rings (A-and B-rings) connected by a three carbon bridge. Over 8000 kinds of flavonoids were reported from …
Number of citations: 3 scholar.archive.org
S Salik, K Alpinar, S Imre - Journal of Food Lipids, 2002 - Wiley Online Library
The genus Arum (Araceae) is represented by some 20 taxa in Turkey. Having tuberous roots, broadly hastate vigorous leaves, greenish‐yellow spathes A. italicum grows in northern …
Number of citations: 17 onlinelibrary.wiley.com
DK Mahapatra, CN Aguilar, AK Haghi - 2021 - books.google.com
Medicinal chemistry and pharmacology are closely associated fields, and the use of natural products for their medicinal properties is ever-growing. The study of drugs from natural …
Number of citations: 3 books.google.com
T NIKAIDO - Studies in Natural Products Chemistry, 2002 - books.google.com
… During the same period, one more saponin designated saponaroside was isolated from the same source and its structure was established too (Fig. 6)[39]. Since then, no further reports …
Number of citations: 0 books.google.com

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